molecular formula C19H18N4O B2449662 (2Z)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide CAS No. 725276-50-6

(2Z)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide

Cat. No.: B2449662
CAS No.: 725276-50-6
M. Wt: 318.38
InChI Key: SKTPXAMCYVFMEG-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Antioxidant Activities

Research on similar naphthalen-1-yl-based compounds has shown promising results in the area of anticonvulsant and antioxidant activities. For instance, a study by Azam et al. (2010) synthesized a series of compounds with naphthalen-1-yl groups and evaluated them for their anticonvulsant and antioxidant properties. These compounds displayed significant activity in both MES and scPTZ tests, indicating their potential as treatment agents for epilepsy.

Anti-Parkinson's Screening

Another study focused on the synthesis of naphthalen-1-yl-related compounds and their evaluation for anti-Parkinson's activity. Gomathy et al. (2012) investigated novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, finding that some of these compounds exhibited potent free radical scavenging activity, which is relevant in the context of Parkinson's disease treatment (Gomathy et al., 2012).

Anticancer Evaluation

Compounds related to naphthalen-1-ylmethyl groups have also been studied for their anticancer properties. Salahuddin et al. (2014) synthesized and evaluated a set of compounds for their in vitro anticancer activity. They found that certain compounds were active against breast cancer cell lines, highlighting the potential of these compounds in cancer therapy (Salahuddin et al., 2014).

Antibacterial and Antifungal Activities

The antibacterial and antifungal potential of naphthalen-1-yl based compounds has been explored as well. Rajmohan et al. (2021) synthesized a compound named NAPTCAR and found it to have significant activity against various bacterial and fungal strains, indicating its potential in treating infections (Rajmohan et al., 2021).

Synthesis and Structural Studies

In terms of chemical synthesis and structural analysis, How et al. (2009) conducted a study on the synthesis and structure determination of a related compound, providing insights into the molecular structure and properties of these types of compounds (How et al., 2009).

Properties

IUPAC Name

2-[(Z)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c20-19(21)23-22-12-14-8-10-17(11-9-14)24-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2,(H4,20,21,23)/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTPXAMCYVFMEG-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=NN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)/C=N\N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.